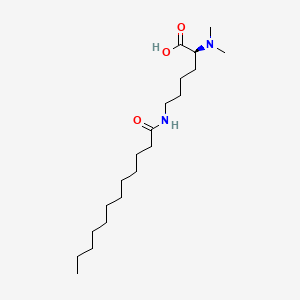

N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine

Description

Context of Lysine (B10760008) Derivatives in Chemical Biology

Lysine, an essential amino acid, is a frequent target for chemical modification in biological research due to its versatile primary amino group on the side chain. These modifications are crucial for understanding and manipulating protein function. Lysine derivatives are instrumental in studying a wide range of biological processes, including protein-protein interactions, enzyme activity, and post-translational modifications. mdpi.com The ability to introduce specific modifications to lysine residues allows researchers to create proteins with novel functions or to probe biological pathways.

Significance of N-Acylated and N,N-Dimethylated Amino Acids in Research

Both N-acylation and N,N-dimethylation are significant modifications of amino acids that are actively studied in chemical biology.

N-Acylation: The attachment of acyl chains, such as the dodecanoyl group in N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine, can dramatically alter the physicochemical properties of an amino acid. This modification increases the hydrophobicity of the molecule, which can influence its interaction with lipid membranes and other proteins. N-acylated amino acids are studied for their potential as surfactants and for their biological activities, including antimicrobial and anti-inflammatory properties. For instance, the acylation of lysine with long fatty acid chains is a form of lipidation that can impact protein-membrane interactions.

N,N-Dimethylation: The dimethylation of the N-terminus of amino acids is a key post-translational modification. In the context of proteins, particularly histones, the methylation of lysine residues is a critical epigenetic marker that influences gene expression. The study of N,N-dimethylated amino acids and their incorporation into proteins is essential for understanding the regulatory mechanisms of cellular processes. Researchers have developed methods to site-specifically install dimethyl-lysine into recombinant histones to investigate the biological consequences of these modifications. nih.gov

Overview of Research Trajectories for this compound

While specific published research on this compound is not abundant, its structure suggests several potential avenues for academic inquiry. The combination of N-terminal dimethylation and side-chain acylation makes it a unique tool for investigating complex biological systems.

Potential research applications for this compound could include:

Enzyme Inhibition Studies: Given that lysine modifications are central to the function of many enzymes, this compound could be explored as a potential inhibitor or modulator of enzymes that recognize acylated or methylated lysine, such as histone demethylases or acetyltransferases.

Probing Protein-Lipid Interactions: The hydrophobic lauroyl chain could serve as an anchor to lipid membranes, making the compound useful for studying the interactions of proteins with cell membranes.

Development of Chemical Probes: With further modification, such as the addition of a reporter tag, this compound could be developed into a chemical probe to identify and characterize proteins that bind to acylated and dimethylated lysine.

The following table provides a comparative overview of this compound and a related lysine derivative to highlight their distinct structural features and primary applications.

| Compound | Key Structural Features | Primary Area of Use/Research |

| This compound | Lauroyl group on ε-amino; two methyl groups on α-amino | Industrial use in specialty chemicals |

| N6-(1-Iminoethyl)-L-lysine Dihydrochloride | Iminoethyl group on ε-amino; dihydrochloride salt | Research tool as a selective inhibitor of inducible nitric oxide synthase (iNOS) |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-(dimethylamino)-6-(dodecanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2O3/c1-4-5-6-7-8-9-10-11-12-16-19(23)21-17-14-13-15-18(20(24)25)22(2)3/h18H,4-17H2,1-3H3,(H,21,23)(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGAEZQNRUGNLL-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191487 | |

| Record name | N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38079-57-1 | |

| Record name | N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38079-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038079571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-dimethyl-N6-(1-oxododecyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N2,N2-DIMETHYL-N6-(1-OXODODECYL)-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE3RVH7K36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of N2,n2 Dimethyl N6 1 Oxododecyl L Lysine

Enzymatic and Biotechnological Synthesis Routes

Enzymatic and biotechnological methods offer sustainable and highly specific alternatives to traditional chemical synthesis for producing N-acylated lysine (B10760008) derivatives. These approaches often operate under milder reaction conditions and can exhibit remarkable regioselectivity, minimizing the need for complex protection and deprotection steps.

Recombinant Enzyme-Mediated Synthesis of Lauroyl Lysine Derivatives

The use of recombinant enzymes has been a significant advancement in the production of lauroyl lysine. medchemexpress.com Specifically, ε-lysine acylase from Streptomyces mobaraensis has been identified and utilized for the efficient synthesis of Nε-lauroyl-L-lysine. researchgate.net This enzyme demonstrates a high degree of regioselectivity, specifically targeting the ε-amino group of lysine for acylation. researchgate.net

Researchers have successfully cloned and expressed the gene for this ε-lysine acylase, enabling its large-scale production for industrial applications. researchgate.netgoogle.com Studies have shown that the recombinant enzyme can achieve near-quantitative yields (90-100%) of Nε-lauroyl-L-lysine in aqueous systems. researchgate.net This high efficiency is a considerable advantage over chemical methods, which may produce a mixture of Nα- and Nε-acylated products and require the use of organic solvents. google.com

| Enzyme Source | Substrates | Product | Yield | Reference |

| Streptomyces mobaraensis (recombinant ε-lysine acylase) | L-lysine, Lauric acid | Nε-lauroyl-L-lysine | 90-100% | researchgate.net |

| Capsaicin-hydrolyzing enzyme | L-lysine, Dodecanoic acid | Nε-dodecanoyl-L-lysine | 95% | googleapis.com |

Biocatalytic Approaches for Analogous N-Acylated Lysines

The field of biocatalysis extends beyond the use of single recombinant enzymes to include a variety of enzymatic methods for producing N-acyl-amino acids. Enzymes such as aminoacylases and lipases have been investigated for their ability to catalyze N-acylation reactions. researchgate.net For instance, lipases, particularly Candida antarctica lipase B (CALB), are frequently used biocatalysts for such transformations. researchgate.net

While some enzymes, like the ε-lysine acylase from S. mobaraensis, show strong specificity for the ε-amino group, other biocatalysts may exhibit different selectivities or be engineered to target the α-amino group. researchgate.net The development of novel acylases and the optimization of reaction conditions are ongoing areas of research aimed at expanding the range of N-acylated lysine derivatives that can be produced through biocatalysis. manchester.ac.uk These approaches hold promise for the sustainable and efficient synthesis of a wide array of functionalized amino acids.

Synthesis of Modified Lysine Analogs for Structure-Activity Relationship Studies

To investigate how the chemical structure of N-acylated lysine derivatives influences their biological activity, researchers synthesize a variety of analogs with systematic modifications. These structure-activity relationship (SAR) studies are crucial for optimizing the desired properties of these compounds.

Introduction of Bulky Hydrophobic Moieties

One common modification in SAR studies is the introduction of bulky hydrophobic moieties to the lysine scaffold. This can be achieved by acylating the lysine with fatty acids of varying chain lengths or with other hydrophobic groups. For example, linking C6–C18 fatty acids to poly-L-lysine has been shown to enhance antibacterial activity compared to the free fatty acid or poly-L-lysine alone. nih.gov

The synthesis of these analogs typically follows standard peptide coupling or acylation procedures. The carboxylic acid of the hydrophobic moiety is activated, for instance with ethyl chloroformate, and then reacted with the ε-amino group of the lysine residue to form an amide bond. nih.gov By systematically varying the nature of the hydrophobic group, researchers can correlate changes in chemical structure with alterations in biological or physicochemical properties. This approach is fundamental in the rational design of new molecules with tailored functions.

Modifications Affecting Amphipathicity and Stereochemistry

The amphipathic nature of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine, which is crucial for its function as a surfactant and its potential in drug delivery systems, can be systematically modified. Amphipathicity arises from the presence of both a hydrophilic head (the dimethylated α-amino acid portion) and a hydrophobic tail (the dodecyl acyl chain).

Modifications to the Hydrophobic Tail: The length of the acyl chain directly influences the hydrophobicity of the molecule. By employing different acyl chlorides in the synthesis, a homologous series of compounds can be generated. For instance, using octanoyl chloride (C8) would result in a less hydrophobic molecule, while using stearoyl chloride (C18) would significantly increase its hydrophobicity. These modifications are expected to alter the molecule's critical micelle concentration (CMC), surface tension reduction capabilities, and its interaction with lipid membranes.

Modifications to the Hydrophilic Head: The hydrophilic character is determined by the polar amino acid head group. While the specific compound of interest has a dimethylated α-amino group, modifications such as monomethylation or trimethylation (quaternization) would alter the charge and hydrogen bonding capacity of the head group, thereby modulating its hydrophilicity.

Stereochemical Considerations: The stereochemistry of the lysine backbone is another critical aspect. The use of L-lysine in the synthesis results in a chiral product. Stereoselective synthesis methods are paramount to ensure the production of the desired enantiomer, as the stereochemistry can significantly impact the biological activity and the packing of the molecules in self-assembled structures. nih.gov Asymmetric synthesis techniques, such as the use of chiral catalysts or auxiliaries, can be employed to produce enantiomerically pure N-acylated amino acids. acs.orgnih.gov Modifying the stereocenter from L to D-lysine would result in a different spatial arrangement of the functional groups, which could lead to altered enzymatic stability and receptor interactions.

| Modification | Effect on Amphipathicity | Potential Impact |

| Varying Acyl Chain Length | Alters the Hydrophobic-Lipophilic Balance (HLB) | Changes in solubility, emulsifying properties, and membrane interactions. |

| Altering Nα-Methylation State | Modifies the polarity and charge of the hydrophilic head | Influences self-assembly behavior and interaction with biological targets. |

| Changing Stereochemistry (L to D) | Affects the three-dimensional structure | May alter biological activity and enzymatic degradation rates. |

Lysine to Arginine Substitutions in Peptide Scaffolds

When this compound is incorporated into a peptide scaffold, the lysine residue provides a cationic and lipophilic anchor. A common modification in peptide design is the substitution of lysine with arginine, another positively charged amino acid. This substitution, however, is not a simple isosteric or isofunctional replacement and can have significant structural and functional consequences, particularly in amphipathic peptides. nih.gov

The primary difference between lysine and arginine lies in their side chains. Lysine has a primary amine at the terminus of a flexible butyl chain, whereas arginine possesses a planar, more rigid guanidinium group. The guanidinium group of arginine has a higher pKa than the amino group of lysine and can form a more extensive network of hydrogen bonds. nih.gov

In the context of a peptide containing the lipidated lysine derivative, substituting it with a similarly acylated arginine would alter the peptide's interaction with biological membranes and receptors. The guanidinium group's ability to form bidentate hydrogen bonds could lead to stronger and more specific interactions with phosphate (B84403) groups on lipid bilayers or with target proteins.

However, the impact of a lysine-to-arginine substitution is not always predictable and can depend on the specific peptide sequence and structure. nih.gov While in some cases it may enhance antimicrobial or cell-penetrating activities due to more favorable membrane interactions, in other cases, the increased rigidity and different charge distribution of the arginine side chain could be detrimental to the peptide's desired conformation and function.

| Feature | N-Acylated Lysine | N-Acylated Arginine | Potential Consequence of Substitution |

| Side Chain Structure | Flexible alkyl chain with a primary amine | Rigid, planar guanidinium group | Altered peptide conformation and flexibility. |

| Charge Distribution | Localized positive charge | Delocalized positive charge over the guanidinium group | Modified electrostatic interactions with membranes and targets. |

| Hydrogen Bonding | Acts as a hydrogen bond donor | Can act as a multiple hydrogen bond donor | Stronger and potentially more specific binding to interaction partners. |

| pKa | Lower pKa | Higher pKa | Positive charge is maintained over a wider pH range. |

Molecular Mechanisms of Action and Biological Activities in Research Models

Interactions with Ion Channels

There is a notable absence of specific research investigating the direct interactions of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine with ion channels.

No published studies were identified that specifically examine the effects of this compound on voltage-gated sodium channels or its potential to modulate neural activity through this mechanism. Therefore, data on its inhibitory constants (IC₅₀) or its impact on neuronal firing rates are not available.

Similarly, there is no available scientific literature detailing the interaction of this compound with potassium channels. Research has not yet explored whether this compound can bind to the S4 region or other domains of potassium channels to induce hyperpolarization or other modulatory effects.

Enzyme and Receptor Interactions

The interactions of this compound with specific enzymes and receptors are not well-characterized in the existing scientific literature.

While L-lysine itself is a known feedback inhibitor of the enzyme aspartokinase in microorganisms such as Corynebacterium lactofermentum (a closely related species to Brevibacterium lactofermentum), there are no specific studies demonstrating that this compound exerts a similar inhibitory effect. The addition of the dimethyl and lauroyl groups significantly alters the molecule's structure and properties, and it cannot be assumed that it retains the same enzyme-inhibitory capabilities as unmodified L-lysine.

Membrane and Protein Interactions

The known applications of the related compound, lauroyl lysine (B10760008), in the cosmetics industry suggest that this compound likely possesses surface-active properties that facilitate interactions with proteins and lipid membranes. Lauroyl lysine is utilized for its skin and hair conditioning effects, which are attributed to its ability to form a smooth, silky film on surfaces. specialchem.com This suggests an affinity for cutaneous proteins.

The lysine component of the molecule provides a basis for potential interactions. Lysine residues in proteins are crucial for their structure and function, often participating in hydrogen bonding and electrostatic interactions. nih.gov Furthermore, lysine-rich domains in proteins have been shown to drive interactions with RNA and play a role in the formation of biomolecular condensates. nih.gov Post-translational modifications of lysine, such as acetylation, can neutralize its positive charge and regulate protein-membrane interactions. hmdb.ca While this compound is not a naturally occurring modification, its structural features—a positively charged dimethylated amine and a long hydrophobic acyl chain—suggest it may act as a surfactant, potentially interacting with and disrupting cell membranes. However, specific biophysical studies on this compound's membrane and protein interactions are lacking.

Data Tables

Table 1: Investigated Biological Activities of this compound

| Biological Target | Interaction/Activity | Research Findings |

|---|---|---|

| Voltage-Gated Sodium Channels | Inhibition / Modulation | No data available |

| Potassium Channels | Inhibition / Modulation | No data available |

| Aspartokinase (Brevibacterium lactofermentum) | Inhibition | No data available for this specific compound. L-lysine is a known inhibitor. |

Interaction with Cellular Membranes and Proteins

There is no specific research available detailing the direct interactions of this compound with cellular membranes and proteins. However, the structure of the molecule—a modified amino acid with a lauroyl lipid chain—suggests it is a surfactant-like molecule. Such N-acyl amino acids are known to interact with the lipid bilayers of membranes. Generally, the lysine portion of a molecule can engage in interactions that are influenced by post-translational modifications like acetylation, which can reduce the positive charge and weaken interactions with negatively charged membranes.

Influence on Lipid-Protein Interactions

Specific studies on the influence of this compound on lipid-protein interactions are not present in the available literature. Conceptually, such interactions are critical for cellular function and can be modulated by various lipids and lipid-like molecules. For instance, research on related compounds like epsilon-poly-l-lysine (ε-PL) shows that its binding efficiency to bacterial membranes is dependent on the specific lipid composition of the membrane, such as the presence of divalent cations and phosphate (B84403) groups in the lipopolysaccharide layer of E. coli.

Role in Cellular Membrane Disruption

While the role of this compound in cellular membrane disruption has not been specifically documented, the mechanisms of similar molecules have been explored. Cationic peptides like ε-PL are known to cause membrane disruption as a key part of their antimicrobial action. This process can involve removing components like the lipopolysaccharide layer and increasing the permeability of the cytoplasmic membrane. The general study of antimicrobial peptides often focuses on resolving how these agents interact with and disrupt microbial lipid bilayers, a process that is often dynamic and occurs at the nanoscale.

Biophysical Characterization of Protein-Membrane Interactions using Model Systems

No biophysical characterization studies using model systems like nanodiscs or liposomes were found for this compound. Such techniques are powerful tools for investigating the interactions between membrane proteins and their lipid environment. For example, studies on other N-acyl amino acids have used lecithin (B1663433) liposomes to measure their affinity for the membrane and to estimate the interactions occurring at the membrane surface.

General Biological Activity in In Vitro Systems

The biological activity of this compound in in vitro systems has not been a subject of detailed published research.

Effects on Cell Growth in Research Models

Specific data on the effects of this compound on cell growth in research models is not available. Studies on related lysine-containing compounds, such as dendritic poly(L-lysine), have investigated their effects on cultivated cells, noting that complex formation and size can influence their biological activity.

Antimicrobial Research Focus and Related Mechanisms

Structure Activity Relationship Sar Studies and Computational Modeling

Systematic Modification of the N2,N2-Dimethyl and N6-(1-oxododecyl) Moieties

Systematic alterations to the core structure of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine provide direct insight into the functional role of each component. By methodically changing the length of the acyl chain and the methylation state of the alpha-amino group, researchers can map the structural requirements for biological activity.

The N6-(1-oxododecyl) group, a 12-carbon lauroyl chain, is a critical determinant of the molecule's interaction with biological systems, primarily by governing its hydrophobicity. Studies on related N-acyl amino acids and lipopeptides consistently show that the length of the alkyl chain significantly influences biological outcomes, such as antimicrobial or surfactant properties. nih.govnih.govrsc.orgchemrxiv.org

Research indicates a clear relationship between the number of carbons in the acyl chain and biological efficacy. For instance, in studies of similar N-acyl-lysine derivatives, optimal activity is often observed with chain lengths between 12 and 16 carbons. nih.govchemrxiv.org Shorter chains (less than 10 carbons) may not provide sufficient hydrophobicity to facilitate interactions with lipid membranes or hydrophobic pockets of target proteins. Conversely, chains longer than 16 carbons can lead to excessive hydrophobicity, causing poor solubility in aqueous environments and a tendency to aggregate, which can limit bioavailability and reduce activity. nih.gov

The dodecyl (C12) chain in this compound represents a balance, providing the necessary lipophilicity to engage with biological targets without the negative effects of excessive aggregation. nih.govrsc.org

Table 1: Hypothetical Impact of N-Acyl Chain Length on Biological Activity This table illustrates the generally observed trend in SAR studies of lipoamino acids, where activity peaks within a specific range of hydrophobicity.

| Compound Analog | Acyl Chain | Number of Carbons | Relative Biological Activity (%) |

|---|---|---|---|

| N2,N2-Dimethyl-N6-(1-oxooctyl)-L-lysine | Octanoyl | 8 | 35 |

| N2,N2-Dimethyl-N6-(1-oxodecyl)-L-lysine | Decanoyl | 10 | 70 |

| This compound | Dodecanoyl (Lauroyl) | 12 | 100 |

| N2,N2-Dimethyl-N6-(1-oxotetradecyl)-L-lysine | Myristoyl | 14 | 95 |

| N2,N2-Dimethyl-N6-(1-oxohexadecyl)-L-lysine | Palmitoyl | 16 | 80 |

| N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine | Stearoyl | 18 | 50 |

The methylation of lysine (B10760008) residues is a common post-translational modification that can significantly alter a protein's function by changing its size, charge, and hydrogen-bonding capacity. nih.govnih.gov In this compound, the two methyl groups on the Nα-amino group serve several key functions.

First, methylation prevents the formation of an amide bond at the Nα position, ensuring that acylation occurs selectively at the Nε position. nih.gov Second, the dimethylation confers a permanent positive charge on the alpha-nitrogen, making the head group a quaternary amine. This is distinct from a primary amine (N-unmethylated) or secondary/tertiary amine (N-monomethylated), which would have different pKa values and charge states at physiological pH. This permanent cationic charge can be crucial for electrostatic interactions with negatively charged biological targets, such as the phosphate (B84403) groups in cell membranes.

Comparing the dimethylated form to its hypothetical unmethylated and monomethylated counterparts reveals the importance of this modification. The unmethylated version would be zwitterionic, while the dimethylated version is cationic, fundamentally altering its interaction profile. Lysine methylation is known to modulate protein stability and interactions, and in this compound, it fine-tunes the electrostatic properties of the hydrophilic head. nih.govnih.gov

Table 2: Influence of Nα-Methylation State on Physicochemical Properties and Predicted Interaction Potential

| Compound Analog | Nα-Methylation State | Charge at pH 7.4 | Primary Interaction Type |

|---|---|---|---|

| N6-(1-oxododecyl)-L-lysine | Unmethylated (NH3+) | Zwitterionic (Net charge ~0) | Hydrogen bonding, weaker electrostatic |

| N2-Methyl-N6-(1-oxododecyl)-L-lysine | Monomethylated | Cationic (variable) | Mix of hydrogen bonding and electrostatic |

| This compound | Dimethylated | Permanently Cationic | Strong electrostatic interaction |

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR provides a mathematical framework to connect a molecule's physicochemical properties with its biological activity, enabling the prediction of efficacy for novel, unsynthesized compounds. dergipark.org.tr

For N-acyl amino acids and related compounds, QSAR models are employed to predict activities like antimicrobial efficacy. nih.govjapsonline.com These models typically use regression analysis to build an equation that relates molecular descriptors to a measured biological endpoint. For a series of analogs of this compound, a QSAR model might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where the descriptors represent quantifiable molecular properties. Such models can effectively guide the synthesis of new derivatives by predicting which modifications are most likely to improve activity, thereby saving significant time and resources.

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. For lipoamino acids like this compound, key descriptors often include:

Hydrophobic descriptors: The octanol-water partition coefficient (logP) is paramount. It quantifies the lipophilicity conferred by the dodecyl chain and is often strongly correlated with membrane interaction and biological activity. dergipark.org.tr

Electronic descriptors: These describe the distribution of charge in the molecule. Descriptors like electronegativity and electrophilic index can quantify the strength of the cationic head group's interactions. dergipark.org.trnih.gov The ability to form hydrogen bonds is also a critical electronic property. nih.gov

Geometric or Steric Descriptors: Properties like molecular volume, surface area, and molar refractivity describe the size and shape of the molecule. dergipark.org.tr These are important for understanding how the compound fits into a binding site or packs within a membrane.

Studies on similar molecules have shown that a combination of these descriptors is usually required to build a robust QSAR model. nih.gov For instance, biological activity often shows a parabolic relationship with logP (increasing to a point before decreasing), while also being linearly dependent on electronic factors.

Conformational Analysis and Molecular Dynamics Simulations

While SAR and QSAR provide valuable insights, they are inherently two-dimensional. Conformational analysis and molecular dynamics (MD) simulations offer a four-dimensional view (3D space plus time) of how this compound behaves in a biological environment. nih.govmdpi.comnih.gov

MD simulations can model the molecule's flexibility, its preferred 3D conformations in water versus a lipid bilayer, and its specific interactions with target macromolecules. For instance, simulations could reveal how the flexible dodecyl tail inserts itself into a lipid membrane while the charged dimethyl-lysine headgroup remains anchored at the aqueous interface. quiz-maker.com

These simulations can also elucidate the effects of specific modifications. An MD study could show how shortening the alkyl chain reduces the depth of membrane penetration or how removing the Nα-methyl groups allows for new hydrogen bond interactions that alter the molecule's orientation. nih.govnih.gov Such computational studies are invaluable for understanding the dynamic nature of the molecule's interactions, providing a mechanistic basis for the observations made in SAR studies. For example, simulations of lysine acetylation (a related modification) have shown that it can induce significant local changes in protein or peptide structure, affecting stability and interactions. nih.govmdpi.com

Ligand-Target Binding Studies

Detailed ligand-target binding studies for this compound are not extensively documented in publicly accessible research literature. However, the structural characteristics of the molecule allow for informed hypotheses regarding its potential binding interactions. The long dodecanoyl lipid chain imparts significant hydrophobicity, suggesting a strong affinity for non-polar pockets within protein targets. The lysine-derived backbone provides a chiral center and polar groups—the carboxylic acid and the dimethylated amine—capable of forming hydrogen bonds and electrostatic interactions.

Computational docking simulations, a key component of modern drug discovery, could elucidate potential protein targets. Such studies would model the insertion of the dodecanoyl chain into hydrophobic cavities of enzymes or receptors, while the charged and polar headgroup could interact with amino acid residues at the surface of the binding site. The dimethylation at the N2 position is a critical structural feature. Compared to a non-methylated or monomethylated amine, the dimethyl group alters the steric hindrance and eliminates the potential for hydrogen bond donation, which would significantly influence its binding orientation and specificity for a given target.

| Structural Feature | Potential Binding Interaction | Significance in SAR |

| Dodecanoyl (Lauroyl) Chain | Hydrophobic interactions, van der Waals forces | Governs affinity for non-polar binding pockets; crucial for membrane anchoring. |

| L-lysine Backbone | Chirality-dependent interactions, hydrogen bonding (via carbonyl) | Determines stereospecificity of binding. |

| Carboxylic Acid Group | Ionic bonding, hydrogen bonding | Can form salt bridges with basic amino acid residues (e.g., Arginine, Lysine). |

| N2,N2-Dimethylamino Group | Steric influence, potential for weak hydrogen bond acceptance | Prevents hydrogen bond donation, alters local charge distribution and steric profile compared to a primary amine. |

This table is generated based on fundamental principles of medicinal chemistry and molecular interactions, as specific binding data for the compound is not available.

Protein-Cell Membrane Interaction Modeling

The amphipathic nature of this compound, possessing both a hydrophobic tail and a polar headgroup, makes its interaction with cell membranes a key area of computational investigation. Modeling studies are crucial for understanding how this molecule might orient itself within or at the surface of a lipid bilayer, which in turn can inform its mechanism of action.

Computational models would likely predict that the 12-carbon dodecanoyl chain would readily insert into the hydrophobic core of the cell membrane, composed of the fatty acid tails of phospholipids (B1166683). This interaction would be thermodynamically favorable, driven by the hydrophobic effect. The polar headgroup, containing the dimethylated amine and the carboxylic acid of the lysine residue, would be expected to remain at the aqueous interface, interacting with the polar headgroups of the phospholipids and the surrounding water molecules.

Molecular dynamics simulations could provide a dynamic view of these interactions, revealing the depth of penetration of the lipid chain, its influence on membrane fluidity and thickness, and the precise orientation of the headgroup. These models could also explore the potential for the compound to form aggregates or micelles at certain concentrations, which would alter its interaction with proteins and the membrane itself.

| Compound Moiety | Predicted Interaction with Cell Membrane | Modeling Insight |

| Hydrophobic Dodecanoyl Tail | Insertion into the lipid bilayer core. | Determines the anchoring strength and residence time within the membrane. |

| Polar Lysine Headgroup | Orientation at the membrane-water interface. | Influences local membrane surface charge and interaction with membrane-associated proteins. |

| N2,N2-Dimethyl Group | Steric and electrostatic interactions at the interface. | May affect the packing of phospholipid headgroups and modulate interactions with peripheral membrane proteins. |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine. These techniques provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) for Structural Elucidation

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the long alkyl chain of the lauroyl group, the lysine (B10760008) backbone, and the N,N-dimethyl group. The protons of the lauroyl chain would appear as a series of multiplets in the upfield region (approximately 0.8-2.2 ppm). The protons on the lysine backbone would be observed in the range of 1.3-4.5 ppm, with the α-proton appearing as a multiplet around 4.0-4.5 ppm. The two methyl groups on the α-amino group would give a characteristic singlet at approximately 2.3-2.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lauroyl amide would resonate around 174-178 ppm, while the carboxylic acid carbon of the lysine moiety would be found at a similar downfield shift. The carbons of the lauroyl chain would produce a cluster of signals between 14 and 40 ppm. The carbons of the lysine backbone would appear in the range of 22-55 ppm, and the N,N-dimethyl carbons would be observed around 40-45 ppm.

COSY (Correlation Spectroscopy): A 2D COSY experiment would be crucial for establishing the connectivity of protons within the molecule. It would show correlations between adjacent protons, for example, confirming the sequence of methylene (B1212753) groups in the lauroyl chain and the lysine side chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate each proton with its directly attached carbon atom. This is invaluable for assigning the ¹H and ¹³C signals unambiguously, especially in complex regions of the spectrum. For instance, it would definitively link the proton signals of the N,N-dimethyl group to the corresponding carbon signal. nih.govportlandpress.com

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| Lauroyl Chain: | Lauroyl Chain: |

| CH₃: ~0.88 (t) | C=O: ~176 |

| (CH₂)₈: ~1.26 (m) | CH₂ (adjacent to C=O): ~36 |

| CH₂ (adjacent to C=O): ~2.17 (t) | (CH₂)₈: ~23-32 |

| Lysine Moiety: | CH₃: ~14 |

| N(CH₃)₂: ~2.7 (s) | Lysine Moiety: |

| α-CH: ~3.7 (t) | COOH: ~175 |

| ε-CH₂: ~3.2 (q) | α-CH: ~68 |

| β, γ, δ-CH₂: ~1.4-1.9 (m) | N(CH₃)₂: ~43 |

| ε-CH₂: ~39 | |

| β, γ, δ-CH₂: ~22-31 | |

| Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions. |

Mass Spectrometry (MS) Applications

Mass spectrometry is a key technique for determining the molecular weight of this compound and for its sensitive detection and quantification in complex matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acylated amino acids. nih.govnih.gov For this compound, a reversed-phase LC method would likely be employed, using a C18 or similar column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to improve peak shape and ionization efficiency. curtin.edu.au

In the mass spectrometer, electrospray ionization (ESI) in positive ion mode would be used to generate the protonated molecule [M+H]⁺. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) would be employed, where the precursor ion is fragmented, and specific product ions are monitored. This provides high selectivity and sensitivity.

| LC-MS/MS Parameters | Expected Values/Conditions |

| Column | Reversed-phase C18 or similar |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation from matrix components |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 357.3 |

| Potential Fragment Ions | Ions corresponding to the loss of the lauroyl chain, the dimethylamino group, or parts of the lysine backbone. A diagnostic immonium ion for dimethyllysine might also be observed. |

Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal instability. Therefore, derivatization is required to convert the polar functional groups (carboxylic acid) into more volatile and thermally stable forms. Silylation is a common derivatization technique for amino acids, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govomicsonline.org

For this compound, the carboxylic acid group would be targeted for derivatization. The resulting derivatized compound can then be analyzed by GC-MS. The mass spectrum would show a molecular ion corresponding to the derivatized molecule, along with characteristic fragmentation patterns that can be used for identification.

| Derivatization and GC-MS | Details |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

| GC Column | Non-polar or semi-polar capillary column (e.g., DB-5ms) |

| Ionization Mode | Electron Ionization (EI) |

| Fragmentation | Characteristic fragments resulting from the cleavage of the silyl (B83357) group, the lauroyl chain, and the lysine backbone. |

Matrix-assisted laser desorption/ionization tandem mass spectrometry (MALDI-MS/MS) is a powerful tool in proteomics for the analysis of peptides and proteins, including those with post-translational modifications. nih.govnih.gov If this compound were part of a peptide sequence, MALDI-MS/MS could be used to identify the peptide and locate the modification.

In a typical MALDI-TOF/TOF experiment, the peptide mixture is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) and ionized by a laser. The mass of the intact peptide is determined in the first TOF analyzer. For MS/MS analysis, the specific peptide ion is selected and fragmented in a collision cell, and the masses of the fragment ions are measured in the second TOF analyzer. The resulting fragmentation pattern (b- and y-ion series) provides sequence information and can pinpoint the location of the lauroyl-dimethyllysine residue. uow.edu.ausouthwales.ac.uk The mass shift of 210.2 Da (C₁₄H₂₆O) from a standard lysine residue would indicate the presence of this modification.

Chromatographic Separations

Chromatographic techniques are fundamental for the isolation and purification of this compound from reaction mixtures or biological samples, as well as for its analytical separation prior to detection.

Due to the amphiphilic nature of the molecule, with a long hydrophobic lauroyl chain and a polar amino acid headgroup, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for its separation. nih.gov A C18 or C8 stationary phase would be effective, with a mobile phase gradient of water and a polar organic solvent such as acetonitrile or methanol. The addition of an ion-pairing agent or an acid to the mobile phase can improve peak shape and retention time reproducibility. researchgate.net

For preparative separations, column chromatography with silica (B1680970) gel could be employed, using a solvent system of increasing polarity, such as a mixture of hexane, ethyl acetate, and methanol, to elute the compound. The separation can be monitored by thin-layer chromatography (TLC). youtube.com

Hydrophilic interaction liquid chromatography (HILIC) could also be a viable option, particularly for separating it from less polar lipids or more polar unmodified amino acids. elsevierpure.comwaters.com In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, providing an alternative selectivity to RP-HPLC.

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Example) |

| Analytical RP-HPLC | C18, 5 µm | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient) |

| Preparative Column Chromatography | Silica Gel 60 | Hexane/Ethyl Acetate/Methanol (Gradient) |

| Thin-Layer Chromatography (TLC) | Silica Gel Plates | Hexane/Ethyl Acetate/Methanol |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Amide or Diol-bonded Silica | Acetonitrile/Water with Ammonium (B1175870) Formate Buffer (Gradient) |

Ion Exchange Chromatography (IEC) with Post-Column Derivatization

Ion Exchange Chromatography (IEC) is a powerful method for the separation of ionizable molecules, such as amino acids and their derivatives. 193.16.218ijpjournal.com The separation is based on the reversible interaction between a charged analyte and a charged stationary phase. For a compound like this compound, which possesses a positively charged amino group, cation exchange chromatography is the applicable mode. pickeringlabs.comucl.ac.uk In this technique, the stationary phase consists of a resin with fixed anionic groups. pickeringlabs.com

The analytical process begins with the injection of the sample onto the IEC column. The separation of this compound from other components in a mixture is achieved by carefully controlling the pH and ionic strength of the mobile phase. ucl.ac.uk By using a gradient of increasing salt concentration or pH, the analyte is displaced from the resin and elutes from the column. pickeringlabs.comucl.ac.uk

Due to the lack of a strong chromophore in many amino acids, direct detection can be challenging. Post-column derivatization addresses this by introducing a chromophoric or fluorophoric tag to the analyte after it has been separated by the column. 193.16.218shimadzu.com A common reagent used for this purpose is ninhydrin (B49086), which reacts with primary and secondary amines to produce a colored compound detectable by a UV-Vis spectrophotometer. 193.16.218 The eluate from the column is mixed with the ninhydrin reagent in a heated reactor, and the resulting colored product is then passed through the detector. 193.16.218 The intensity of the color is proportional to the concentration of the analyte.

While ion-exchange chromatography with post-column ninhydrin detection is a gold standard for amino acid analysis, its direct application to this compound would require optimization to account for the hydrophobic dodecyl chain, which might influence its interaction with the stationary phase and its solubility in the mobile phase. nih.gov

Advanced Biophysical Techniques

Quartz Crystal Microbalance with Dissipation (QCM-D) for Membrane Interaction Studies

Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, surface-sensitive technique that can monitor the interaction of molecules with surfaces, making it ideal for studying how this compound interacts with model cell membranes. nih.gov The core of the instrument is a thin quartz crystal that oscillates at a specific resonant frequency when a voltage is applied. rsc.org When molecules bind to the crystal's surface, the frequency of oscillation decreases, and this change is proportional to the added mass. rsc.org

In addition to frequency (Δf), QCM-D also measures dissipation (ΔD), which is the damping of the oscillation. rsc.org The dissipation provides information about the viscoelastic properties of the adsorbed layer. A rigid, thin layer will cause a small change in dissipation, while a soft, thick, or hydrated layer will result in a larger change in dissipation. rsc.org

To study the interaction of this compound with a membrane, a supported lipid bilayer (SLB) is first formed on the QCM-D sensor. rsc.orgresearchgate.net Then, a solution containing the compound is introduced. The QCM-D monitors the changes in frequency and dissipation as the compound interacts with the SLB. This allows for the characterization of binding kinetics, the amount of bound material, and any structural changes induced in the lipid bilayer, such as insertion, disruption, or membrane thinning. nih.govbiolinscientific.com

The following table shows hypothetical QCM-D data for the interaction of this compound with a supported lipid bilayer.

| Experimental Step | Δf (Hz) | ΔD (x10⁻⁶) | Interpretation |

|---|---|---|---|

| Baseline (Buffer) | 0 | 0 | Stable sensor surface in buffer. |

| SLB Formation | -25.5 | 0.5 | Formation of a rigid lipid bilayer. |

| Addition of Compound | -35.2 | 4.8 | Binding and insertion of the compound into the bilayer, causing an increase in mass and a more viscoelastic layer. |

| Rinsing with Buffer | -30.1 | 3.2 | Removal of loosely bound compound, with some remaining integrated into the membrane. |

Atomic Force Microscopy (AFM) for Membrane Surface Imaging

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanoscale, including the surfaces of model cell membranes. ucl.ac.beucl.ac.uk It uses a sharp tip attached to a flexible cantilever to scan the surface of a sample. By monitoring the deflection of the cantilever, a three-dimensional topographical image of the surface can be generated. ucl.ac.uk A key advantage of AFM is its ability to operate in liquid environments, allowing for the study of biological samples under near-physiological conditions. nih.gov

For studying the effects of this compound on a membrane, a supported lipid bilayer is prepared on a flat substrate, such as mica. ucl.ac.be The bilayer is first imaged in a buffer solution to visualize its native structure. Then, the compound is added to the solution, and the membrane is imaged again over time. This allows for the direct visualization of how the compound affects the membrane structure. ucl.ac.uk Potential effects that can be observed include the formation of pores, membrane thinning, the creation of domains with different properties, or complete disruption of the bilayer. ucl.ac.ukucl.ac.uk

The data obtained from AFM is typically presented as images, but quantitative data can also be extracted, such as the depth of pores or the height difference in thinned regions of the membrane.

The table below provides a hypothetical summary of AFM findings for the interaction of this compound with a supported lipid bilayer.

| Condition | Observed Features | Average Defect Depth (nm) | Surface Roughness (Rq, nm) |

|---|---|---|---|

| Control (SLB in buffer) | Smooth, uniform surface | N/A | 0.2 |

| SLB + Compound (Low Conc.) | Localized areas of membrane thinning | 1.1 ± 0.2 | 0.8 |

| SLB + Compound (High Conc.) | Formation of distinct pores and membrane disruption | 4.5 ± 0.5 (pore depth) | 2.5 |

Applications of N2,n2 Dimethyl N6 1 Oxododecyl L Lysine in Diverse Academic Research Fields

Proteomics Research and Post-Translational Modification Analogs

Post-translational modifications of proteins are critical regulatory mechanisms that vastly expand the functional capacity of the proteome encoded by the genome. psu.edu Among the twenty standard amino acids, lysine (B10760008) is one of the most frequently and diversely modified residues, undergoing modifications such as acetylation, methylation, ubiquitination, and acylation. nih.govnih.gov These modifications can alter a protein's activity, localization, stability, and interaction partners. psu.edu Mass spectrometry-based proteomics has become an essential platform for the discovery and characterization of these PTMs. nih.govnih.gov

N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine is a synthetic analog that mimics two distinct PTMs simultaneously:

Nε-Lauroylation: The 12-carbon dodecanoyl (lauroyl) group attached to the epsilon-amino group (Nε) of the lysine side chain is a form of lysine fatty acylation. This modification, particularly its close relative N-myristoylation (a 14-carbon acyl chain), is known to be a crucial lipid modification that can anchor proteins to cellular membranes. nih.govnih.gov While N-myristoylation typically occurs on an N-terminal glycine, it has also been shown to be catalyzed on internal lysine residues by N-myristoyltransferases (NMTs). nih.govnih.gov Fatty acylation generally increases the affinity of proteins for specific cellular membranes. nih.gov

Nα,Nα-Dimethylation: The two methyl groups on the alpha-amino group (Nα) mimic lysine dimethylation, a PTM that is well-known for its role in epigenetic regulation through the modification of histone tails. nih.gov Beyond histones, methylation of non-histone proteins plays a substantial role in various cellular functions. nih.gov

In proteomics, this compound serves as a valuable stable isotope-labeled standard when synthesized with heavy isotopes (e.g., ¹³C or ¹⁵N). It can be used to develop and validate analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the detection of proteins that may be dually modified with both acylation and methylation. nih.gov Furthermore, it can be used in competitive binding assays to identify and characterize "reader" proteins—proteins containing domains like bromodomains that recognize acetylated lysines—that may also bind to acylated or methylated lysine residues. tandfonline.com

Table 1: Characteristics of Lysine Post-Translational Modifications Mimicked by this compound

| Modification Mimicked | Biological Process | Key Enzymes (Examples) | Primary Function |

|---|---|---|---|

| Nε-Lauroylation | Lysine Fatty Acylation | N-Myristoyltransferases (NMTs) nih.govnih.gov | Increases protein hydrophobicity, mediates membrane targeting and protein-lipid interactions. nih.govnih.gov |

| Nα,Nα-Dimethylation | Lysine Methylation | Lysine Methyltransferases (KMTs) | Modulates protein-protein interactions, involved in epigenetic signaling and regulation of protein stability. nih.gov |

Biochemical Probe Development

Demonstrating that a small molecule engages its intended protein target within a living cell is a critical step in drug discovery and chemical biology. nih.gov Chemical probes are designed for this purpose, often by attaching a reporter tag (e.g., a fluorophore, biotin) or a reactive group to a molecule that binds a specific target. The unique structure of this compound makes it an attractive scaffold for such probes.

The dodecanoyl lipid chain imparts hydrophobicity, which can enhance cell permeability. acs.org The dimethyl-lysine headgroup can be tailored to serve as a recognition element for a specific protein binding pocket, such as those in PTM "reader" domains or certain kinases. By functionalizing the compound's terminal carboxylic acid group, researchers can covalently link it to various reporter molecules. For instance, a fluorescently-labeled version of this compound could be used in live-cell imaging or fluorescence polarization assays to visualize or quantify binding to a target protein that recognizes both lipid chains and methylated residues. Such probes are instrumental in confirming target engagement and studying the kinetics of molecular interactions in a cellular context. promega.com

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein. nih.gov Lysine is a frequent target for conjugation because its ε-amino group is often solvent-exposed and highly nucleophilic. nih.govrsc.org However, in this compound, both the α- and ε-amino groups are chemically blocked (by dimethylation and acylation, respectively).

Therefore, this compound is not used for direct conjugation to a lysine residue. Instead, its utility in bioconjugation comes from its own terminal carboxylic acid group. This carboxyl group can be chemically activated (for example, into an N-hydroxysuccinimide ester) and then reacted with a free amine on a different protein, peptide, or surface. This strategy effectively uses the entire molecule as a building block to introduce a dual PTM mimic—a lipidated and dimethylated lysine analog—onto a larger biological scaffold. This allows for the synthesis of custom peptides or proteins that are site-specifically modified, enabling precise studies of how these combined modifications affect protein structure and function. While not a cross-linking agent itself, its incorporation into a protein could facilitate subsequent cross-linking studies targeting other nearby residues. nih.gov

Membrane Biology and Biophysics

The interaction between proteins and lipid membranes is fundamental to cell structure and signaling. nih.gov Protein fatty acylation is a primary mechanism for anchoring proteins to membranes, where the lipid chain inserts into the hydrophobic core of the bilayer. nih.govnih.gov The properties of the protein's amino acids at the membrane interface, such as charge and hydrophobicity, also dictate the stability and orientation of this binding. nih.govjohnmsanderson.com

This compound is an ideal model compound for studying these phenomena in a controlled manner. It can be incorporated into synthetic peptides to systematically probe the biophysics of membrane association. The dodecanoyl chain serves as a defined hydrophobic anchor, allowing researchers to measure its insertion depth and its effect on the ordering of neighboring lipid acyl chains. mdpi.com The dimethylated lysine headgroup provides a specific polar/charged interface whose interactions with different phospholipid headgroups (e.g., neutral phosphatidylcholines vs. anionic phosphatidylglycerols) can be quantified. nih.gov Using such model systems, researchers can answer specific questions about how the combination of lipidation and methylation affects the thermodynamics and kinetics of membrane binding and protein orientation. acs.org

Molecules that possess both a hydrophobic tail and a polar headgroup are classified as surfactants and can interact strongly with lipid bilayers, sometimes leading to membrane disruption. nih.gov Lysine-based surfactants, in particular, have been investigated for their ability to perturb and lyse cell membranes. nih.gov Analogs such as N-lauroyl-L-lysine are known to possess antimicrobial activity attributed to their ability to disrupt bacterial membranes.

This compound can be used in biophysical assays to study the mechanisms of membrane interaction and disruption. Techniques like quartz crystal microbalance with dissipation monitoring (QCM-D) or vesicle leakage assays can quantify the compound's ability to adsorb onto a lipid bilayer, alter its physical properties (mass and viscoelasticity), and induce permeability. mdpi.comnih.gov By comparing its activity to simpler analogs (e.g., lauric acid or N-lauroyl-lysine), researchers can determine the specific contribution of the dimethylated headgroup to its membrane-disrupting potential. nih.gov These studies provide molecular-level insights into how acyl-lysine compounds modulate membrane integrity, which is relevant for understanding the mechanism of certain antimicrobial peptides and for designing novel drug delivery systems. nih.govmdpi.com

Table 2: Biophysical Parameters Investigated Using Acyl-Lysine Analogs in Membrane Studies

| Parameter | Technique(s) | Scientific Insight Provided |

|---|---|---|

| Membrane Adsorption/Binding | Quartz Crystal Microbalance (QCM-D), Surface Plasmon Resonance (SPR) | Quantifies the affinity and kinetics of the compound binding to the lipid bilayer surface. |

| Membrane Permeabilization | Vesicle Leakage Assays (e.g., calcein (B42510) release) | Measures the ability of the compound to create pores or defects in the membrane, leading to the release of encapsulated contents. nih.gov |

| Lipid Order/Disruption | NMR Spectroscopy, Fluorescence Anisotropy, Molecular Dynamics (MD) Simulations | Determines how the compound's acyl chain inserts into the bilayer and alters the packing and motion of surrounding lipid molecules. mdpi.com |

| Critical Micelle Concentration (CMC) | Tensiometry, Fluorescence Probe Methods | Defines the concentration at which the surfactant molecules self-assemble into micelles, which is often related to their mechanism of membrane solubilization. mdpi.com |

Enzymology and Metabolic Pathway Research

The modification of L-lysine to create this compound provides a molecular probe to investigate key enzymatic and metabolic processes.

Understanding Lysine Metabolism and Derivative Formation in Model Systems

The study of this compound provides insights into lysine metabolism and the functional consequences of its derivatization. Lysine is an essential amino acid whose metabolic pathways are tightly regulated, often through feedback inhibition of key enzymes like aspartokinase and homocitrate synthase by lysine itself. nih.govbiosynth.com The creation of synthetic derivatives like this compound allows researchers to probe the structural requirements for molecular recognition at the active and allosteric sites of these enzymes.

By modifying the core lysine structure, researchers can investigate how changes, such as the addition of a long-chain fatty acid, affect binding affinity and biological activity. These studies help elucidate the topology of enzyme binding pockets and the nature of allosteric regulation. Furthermore, understanding how such derivatives are recognized and processed within a cell can shed light on the broader metabolic networks involving amino acid and fatty acid metabolism. Other lysine derivatives, such as L-N6-(1-iminoethyl)lysine (L-NIL), have been developed as selective inhibitors for other enzymes like inducible nitric oxide synthase (iNOS), demonstrating the versatility of lysine as a scaffold for creating targeted research tools. scilit.comcornell.edunih.gov

Development of Research Tools in Neurobiology

The lipophilic nature and specific inhibitory actions of this compound make it a useful compound for neurobiological research, particularly in the study of ion channel function and neuronal excitability.

Modulators of Ion Channel Function

This compound functions as an inhibitor of multiple types of ion channels. biosynth.com It has been shown to bind to voltage-gated sodium channels, where it obstructs the channel's opening mechanism. biosynth.com This interaction is crucial as voltage-gated sodium channels are fundamental to the generation of action potentials in neurons. Additionally, the compound has been reported to inhibit potassium channels by binding to the S4 region of these channels. biosynth.com The inhibition of potassium channels can lead to cellular hyperpolarization, thereby decreasing neural activity. biosynth.com

| Ion Channel Target | Effect of this compound | Reported Binding Site | Consequence for Neural Activity |

| Voltage-gated Sodium Channels | Inhibition of channel opening | Not specified | Prevents action potential propagation |

| Potassium Channels | Inhibition | S4 region | Hyperpolarization, decrease in activity |

Tools for Studying Action Potential Propagation

By inhibiting voltage-gated sodium channels, this compound serves as a valuable tool for studying the propagation of action potentials. biosynth.com Action potentials are the primary means of long-distance communication in the nervous system, and their propagation relies on the sequential opening and closing of these channels along the axon. By applying this inhibitor, researchers can block this propagation, leading to a cessation of neural signaling. biosynth.com This allows for the controlled study of neural circuits, the role of specific neuronal pathways, and the mechanisms underlying neuronal excitability and its dysfunction in pathological states. The compound was originally isolated from the venom of the Brazilian spider Phoneutria nigriventer, a source known for neurotoxic peptides that target ion channels. biosynth.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Efficient Derivatization Strategies

The future utility of N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine hinges on the ability to produce it and a diverse library of its analogs efficiently and economically. Current synthetic approaches for N-acyl amino acids often require multiple protection and deprotection steps, which can be inefficient. Research is moving towards more streamlined methods.

Novel synthetic strategies could focus on chemo-enzymatic pathways. Enzymes such as acylases have been used for the reverse hydrolysis synthesis of N-lauroyl-L-amino acids from fatty acids and the corresponding amino acids. researchgate.netnih.gov Acylase I from pig kidney, for example, has shown effectiveness in catalyzing the synthesis of various N-lauroyl-l-amino acids. researchgate.net Future work could involve screening a panel of lipases and acylases for their ability to selectively acylate the Nε-amino group of N2,N2-dimethyl-L-lysine, potentially offering a greener and more direct route to the target molecule. nih.gov

Furthermore, chemical synthesis methods that avoid complex protection-deprotection schemes are highly desirable. rsc.orgnih.gov One such reported strategy involves the acylation of α-amino-ε-caprolactam followed by alkaline hydrolysis to yield Nα-acylated lysine (B10760008) derivatives. nih.gov Adapting such a pathway for Nε-acylation of a dimethylated lysine precursor could provide a scalable production method.

Efficient derivatization is key to building a chemical library for screening purposes. A future research program would logically create a matrix of analogs by:

Varying the Acyl Chain: Synthesizing analogs with different chain lengths (e.g., C8 to C18), degrees of saturation (e.g., oleoyl, linoleoyl), and branching.

Modifying the Headgroup: Replacing the Nα,Nα-dimethyl groups with other small alkyl groups (diethyl, dipropyl) or incorporating functional handles for further conjugation.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Chemical Synthesis | Multi-step organic synthesis using protecting groups and activation agents. | High versatility for creating diverse analogs not accessible by enzymes. | Often requires harsh conditions, multiple steps, and generates waste. |

| Enzymatic Synthesis | Use of enzymes like lipases or acylases to catalyze the acylation reaction in aqueous or glycerol-water systems. researchgate.net | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations, and potential for low yields in reverse hydrolysis. |

| Chemo-enzymatic Route | A hybrid approach combining chemical steps with enzymatic catalysis to leverage the advantages of both. | Can overcome limitations of purely enzymatic or chemical routes, improving efficiency and selectivity. | Requires careful optimization of reaction conditions to ensure compatibility between chemical and biological steps. |

High-Throughput Screening for New Biological Activities in In Vitro Systems

The structural similarity of this compound to endogenous lipidated signaling molecules and post-translationally modified proteins suggests it could possess unexplored biological activities. Lysine acylation is a widespread post-translational modification that influences protein function in critical cellular processes. nih.gov A high-throughput screening (HTS) campaign using a library of derivatives would be a powerful approach to uncover novel biological functions.

Potential screening targets and assays could include:

Enzymes Modulating Lysine Acylation: Screening against histone deacetylases (HDACs) and sirtuins (SIRTs), which remove acyl groups from lysine residues. Some SIRTs have been shown to hydrolyze myristoylated lysine with efficiency comparable to deacetylation.

"Reader" Domains: Testing for binding to protein domains (e.g., bromodomains) that recognize and bind to acylated lysines, potentially disrupting critical protein-protein interactions.

Cell-Based Phenotypic Screens: Assessing the library for broader biological effects, such as antimicrobial activity (by disrupting bacterial membranes), anti-inflammatory effects (by modulating inflammatory pathways), or cytotoxicity against cancer cell lines.

Table 2: Hypothetical High-Throughput Screening Cascade for this compound Analogs

| Compound ID | Acyl Chain | Headgroup | Primary Screen: SIRT2 Inhibition (IC₅₀, µM) | Secondary Screen: Cytotoxicity (CC₅₀, µM) | Hit Confirmed |

|---|---|---|---|---|---|

| LYS-C12-DM | C12 (Dodecanoyl) | Nα,Nα-dimethyl | >100 | >100 | No |

| LYS-C14-DM | C14 (Myristoyl) | Nα,Nα-dimethyl | 15.2 | 85.1 | Yes |

| LYS-C16-DM | C16 (Palmitoyl) | Nα,Nα-dimethyl | 28.5 | >100 | No |

| LYS-C12-DE | C12 (Dodecanoyl) | Nα,Nα-diethyl | 89.3 | >100 | No |

| LYS-C14-DE | C14 (Myristoyl) | Nα,Nα-diethyl | 9.8 | 92.4 | Yes |

Advanced Biophysical Characterization of Molecular Interactions

Once a biological target is identified through screening, a detailed understanding of the molecular interactions is essential for further development. Advanced biophysical techniques can provide a complete thermodynamic and structural picture of how the compound binds to its target protein or interacts with membranes. nih.gov

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and a soluble protein target, providing a complete thermodynamic profile. nih.gov ITC can also be adapted to study interactions with lipid membranes. dtu.dkscirp.org

Surface Plasmon Resonance (SPR): SPR is a highly sensitive method for measuring the kinetics of binding interactions (association and dissociation rates) between a ligand in solution and a target immobilized on a sensor chip. nih.gov It remains a gold standard for quantifying the affinity of proteins for lipids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the binding interface. Techniques like Chemical Shift Perturbation (CSP) can map the binding site on the protein, while Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein.

Computational Modeling: Molecular dynamics (MD) simulations can be used to model the behavior of the compound within a lipid bilayer or a protein's binding pocket, offering insights into its orientation and dynamic interactions. acs.org

Table 3: Biophysical Techniques for Characterizing Molecular Interactions

| Technique | Information Gained | Application Example |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Measuring the binding of LYS-C14-DE to the SIRT2 enzyme to understand the thermodynamic drivers of the interaction. |

| Surface Plasmon Resonance (SPR) | Association rate (kon), dissociation rate (koff), binding affinity (Kd). nih.gov | Quantifying the real-time binding kinetics of the compound to an immobilized target protein. |

| NMR Spectroscopy | Structural details of the binding interface, conformational changes. | Identifying the specific amino acid residues in the SIRT2 active site that interact with the compound. |

| Fluorescence Spectroscopy | Changes in local environment, membrane partitioning, and fluidity. molbiolcell.org | Using intrinsic tryptophan fluorescence to monitor protein conformational changes upon ligand binding. |

Development of Structure-Guided Design Principles for Lysine-Based Probes

The development of covalent chemical probes that target specific lysine residues is a rapidly advancing field in chemical biology. annualreviews.org Such probes are invaluable tools for studying protein function and can serve as leads for drug development. nih.gov The scaffold of this compound could be an excellent starting point for the rational, structure-guided design of new lysine-targeted probes.

This process would involve:

Structural Elucidation: Obtaining a high-resolution structure (via X-ray crystallography or Cryo-EM) of a lead compound from the HTS screen bound to its target protein. nih.gov

Computational Modeling: Using computational methods to analyze the binding pocket and identify opportunities to improve binding affinity and selectivity. researchgate.netacs.orgnih.gov This can involve modeling different acyl chains or headgroups to optimize interactions.

Covalent Warhead Installation: Strategically installing a mildly reactive electrophile (a "warhead"), such as a sulfonyl fluoride or a boronic acid, onto the compound scaffold. nih.govchemrxiv.org The position of this warhead would be guided by the structural data to facilitate a covalent reaction with a nearby lysine residue in the target protein. Computational protocols have been developed to guide this process by modeling the conformational space of the modified lysine. acs.orgnih.gov

Iterative Optimization: Synthesizing the designed covalent probes and evaluating their potency, selectivity, and target engagement in biochemical and cellular assays, leading to an iterative cycle of design and testing.

Table 4: Workflow for Structure-Guided Design of Lysine-Based Probes

| Step | Objective | Key Techniques | Expected Outcome |

|---|---|---|---|

| 1. Hit-to-Lead | Confirm target and characterize binding of initial hit. | HTS, ITC, SPR, NMR Spectroscopy. | Validated hit compound with measured affinity and thermodynamic profile. |

| 2. Structural Biology | Determine the 3D structure of the hit compound bound to its target protein. | X-ray Crystallography, Cryo-Electron Microscopy. | High-resolution structure revealing the binding mode and protein-ligand interactions. |

| 3. Computational Design | In silico modeling to design analogs with improved affinity and potential for covalent bonding. mdpi.com | Molecular Docking, Molecular Dynamics (MD) Simulations, Free Energy Perturbation (FEP). | A set of prioritized designs for new analogs, including those with covalent warheads. |

| 4. Lead Optimization | Synthesize and test new analogs for improved potency, selectivity, and cellular activity. | Organic Synthesis, Biochemical Assays, Cell-based Assays, Mass Spectrometry. | An optimized lead compound with potent and selective covalent target engagement. |

Integration with "Omics" Technologies for Comprehensive Biological Insight

To understand the full biological impact of this compound, its effects must be studied at a systems level. Integrating the compound with "omics" technologies can provide a comprehensive view of its interactions and downstream consequences within a living cell.

A key strategy is to develop a "chemical proteomics" probe by derivatizing the compound with a bioorthogonal handle, such as an alkyne or azide tag. nih.govoup.com This allows the molecule to be tracked in a complex biological system.

Chemoproteomics: Cells can be treated with the alkyne-tagged probe. After the probe interacts with its target proteins, the cells are lysed. Click chemistry is then used to attach a reporter tag (e.g., biotin) to the alkyne handle. The biotinylated proteins can be enriched and subsequently identified and quantified by mass spectrometry. tees.ac.ukacs.orgresearchgate.net This approach identifies the direct binding partners of the compound on a proteome-wide scale.

Metabolomics and Lipidomics: Untargeted mass spectrometry-based metabolomics and lipidomics can be used to analyze how treatment with the compound alters the global profile of small-molecule metabolites and lipids in the cell. This can reveal off-target effects or downstream consequences of target engagement, providing crucial insights into the compound's mechanism of action.

Table 5: Proposed Multi-Omics Investigation Strategy

| Omics Platform | Methodology | Primary Research Question | Anticipated Data Output |

|---|---|---|---|